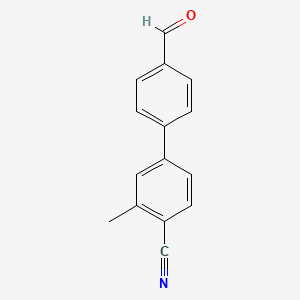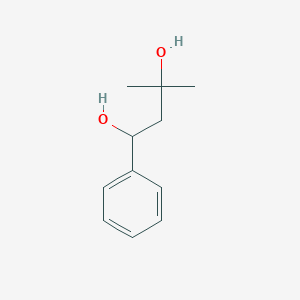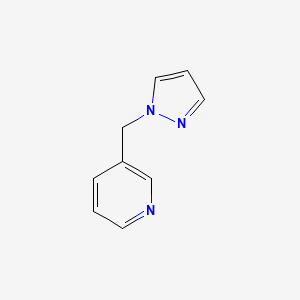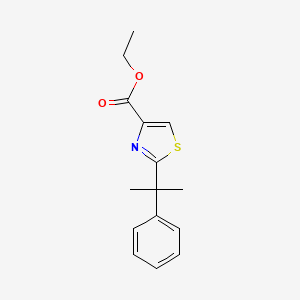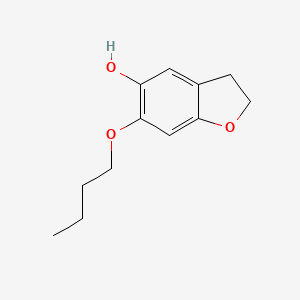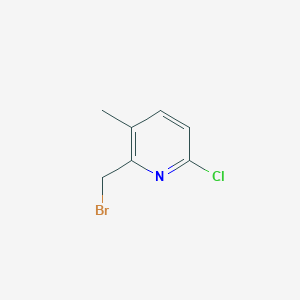
3-(2-Anilino-2-oxoethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Anilino-2-oxoethyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an anilino group and an oxoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anilino-2-oxoethyl)benzoic acid typically involves the acylation of aniline with an appropriate benzoic acid derivative. One common method is the reaction of aniline with 3-(2-oxoethyl)benzoic acid under acidic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency of the process by minimizing human intervention and reducing the risk of errors.
化学反应分析
Types of Reactions
3-(2-Anilino-2-oxoethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino derivatives.
科学研究应用
3-(2-Anilino-2-oxoethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Anilino-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(2-Anilino-2-oxoethoxy)benzoic acid
- 2-(2-Anilino-2-oxoethyl)benzoic acid
Uniqueness
3-(2-Anilino-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-(2-anilino-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(16-13-7-2-1-3-8-13)10-11-5-4-6-12(9-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI 键 |
SNDGHSINBHSAOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


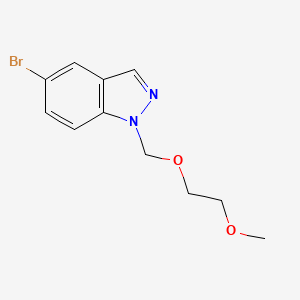
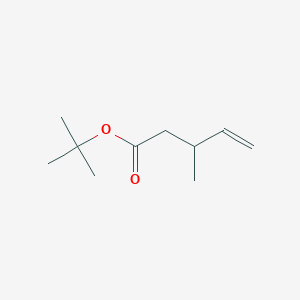
![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
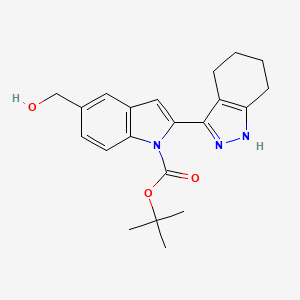
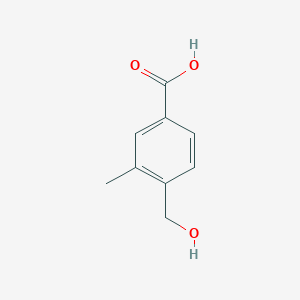
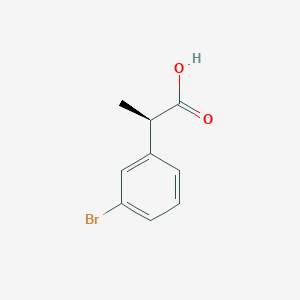
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
